![molecular formula C14H19N3O B7702576 N'-[(E)-{4-[(naphthalen-2-yl)methoxy]phenyl}methylidene]-2-phenylacetohydrazide](/img/structure/B7702576.png)
N'-[(E)-{4-[(naphthalen-2-yl)methoxy]phenyl}methylidene]-2-phenylacetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(E)-{4-[(naphthalen-2-yl)methoxy]phenyl}methylidene]-2-phenylacetohydrazide, also known as NPM-ALK inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential application in treating cancer.
Mecanismo De Acción
N'-[(E)-{4-[(naphthalen-2-yl)methoxy]phenyl}methylidene]-2-phenylacetohydrazide inhibitor works by binding to the ATP-binding site of ALK, thereby inhibiting its activity. This leads to the downregulation of downstream signaling pathways, including the PI3K/AKT and MAPK/ERK pathways, which are involved in cell survival and proliferation. The inhibition of these pathways leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound inhibitor has been found to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, thereby preventing their growth and proliferation. Additionally, it has been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for the growth and metastasis of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N'-[(E)-{4-[(naphthalen-2-yl)methoxy]phenyl}methylidene]-2-phenylacetohydrazide inhibitor is its specificity towards ALK, which makes it a promising candidate for targeted therapy in cancer. However, one of the limitations of this compound inhibitor is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on N'-[(E)-{4-[(naphthalen-2-yl)methoxy]phenyl}methylidene]-2-phenylacetohydrazide inhibitor. One of the areas of focus is the development of more potent and selective inhibitors of ALK, which can overcome the limitations of this compound inhibitor. Additionally, there is a need for further studies to investigate the efficacy of this compound inhibitor in combination with other chemotherapeutic agents. Furthermore, the development of novel drug delivery systems can help to improve the solubility and bioavailability of this compound inhibitor in vivo.
Métodos De Síntesis
The synthesis of N'-[(E)-{4-[(naphthalen-2-yl)methoxy]phenyl}methylidene]-2-phenylacetohydrazide inhibitor involves the reaction of 2-phenylacetic acid hydrazide with 4-(naphthalen-2-ylmethoxy)benzaldehyde in the presence of a suitable catalyst. The resulting product is then purified using column chromatography to obtain the final product.
Aplicaciones Científicas De Investigación
N'-[(E)-{4-[(naphthalen-2-yl)methoxy]phenyl}methylidene]-2-phenylacetohydrazide inhibitor has been extensively studied for its anti-cancer properties. It has been shown to inhibit the activity of anaplastic lymphoma kinase (ALK), a protein that is overexpressed in several types of cancer, including non-small cell lung cancer and anaplastic large cell lymphoma. This compound inhibitor has been found to induce apoptosis (programmed cell death) in cancer cells, thereby preventing their growth and proliferation.
Propiedades
IUPAC Name |
N-[(1-methylpiperidin-4-ylidene)amino]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-17-9-7-13(8-10-17)15-16-14(18)11-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVNYNXNGBDDCRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=NNC(=O)CC2=CC=CC=C2)CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

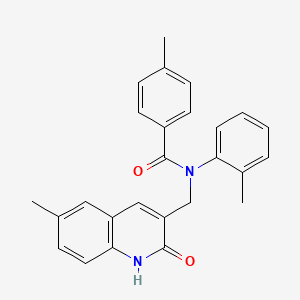
![4-ethoxy-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7702499.png)
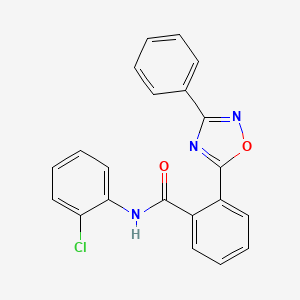
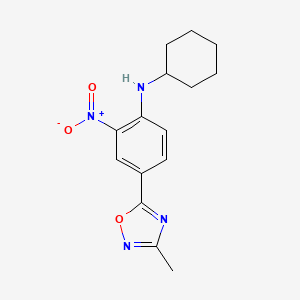
![3-(2,5-dimethoxyphenyl)-N-(3,5-dimethylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7702533.png)

![N-({N'-[(E)-(4-fluorophenyl)methylidene]hydrazinecarbonyl}methyl)-4-methoxy-N-methylbenzene-1-sulfonamide](/img/structure/B7702550.png)
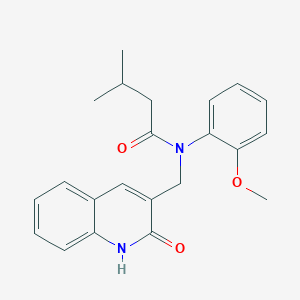
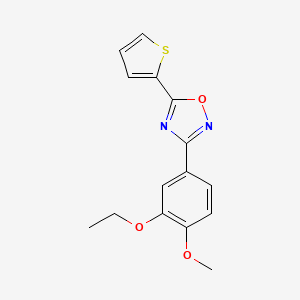
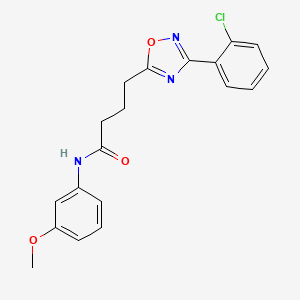
![2-(N-methyl4-chlorobenzenesulfonamido)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B7702572.png)
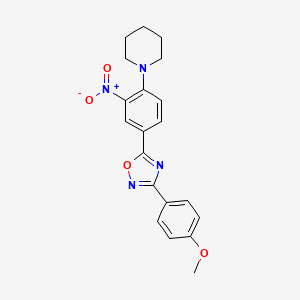
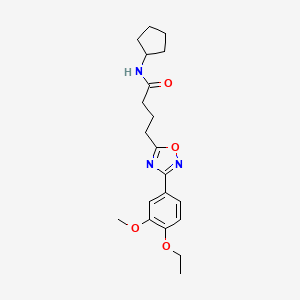
![N-(3-methoxyphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7702590.png)